molecular formula C18H18N6O3 B2887687 1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide CAS No. 2195877-88-2

1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide

Cat. No.: B2887687
CAS No.: 2195877-88-2
M. Wt: 366.381
InChI Key: HMGTXYWTSUKVNP-UHFFFAOYSA-N
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Description

1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide is a complex organic compound belonging to the class of pyrimido[4,5-d]pyrimidines. This compound features a unique bicyclic structure that integrates a piperidine ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Target of Action

The primary targets of the compound “1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide” are currently unknown. This compound is a derivative of pyrimido[4,5-d]pyrimidines , which have been studied for their potential biological applications . .

Mode of Action

Pyrimido[4,5-d]pyrimidines, to which this compound belongs, are known to exhibit various biological activities . The compound’s interaction with its targets and the resulting changes would depend on the specific biological context and the nature of the target molecules.

Biochemical Pathways

Pyrimido[4,5-d]pyrimidines have been associated with a range of biological applications , suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the compound’s structural similarity to pyrimido[4,5-d]pyrimidines, it may share some of their biological activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimido[4,5-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is introduced via electrophilic aromatic substitution, and the piperidine ring is incorporated through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and piperidine moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research explores its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

    Pyrimido[4,5-d]pyrimidine Derivatives: These compounds share the core structure but differ in substituents, affecting their chemical and biological properties.

    Piperidine Carboxamides: Similar compounds with variations in the piperidine ring or carboxamide group.

Uniqueness: 1-(5,7-Dioxo-6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide is unique due to its specific combination of a pyrimido[4,5-d]pyrimidine core with a piperidine carboxamide moiety. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-(5,7-dioxo-6-phenyl-8H-pyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O3/c19-14(25)11-6-8-23(9-7-11)17-20-10-13-15(21-17)22-18(27)24(16(13)26)12-4-2-1-3-5-12/h1-5,10-11H,6-9H2,(H2,19,25)(H,20,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGTXYWTSUKVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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